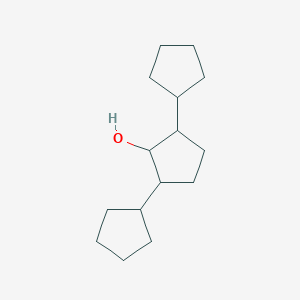

2,5-Dicyclopentyl cyclopentanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Dicyclopentyl cyclopentanol is a cyclic alcohol with the molecular formula C15H26O and a molecular weight of 222.37 g/mol This compound is characterized by the presence of two cyclopentyl groups attached to a cyclopentanol core

Preparation Methods

2,5-Dicyclopentyl cyclopentanol can be synthesized through several methods. One common synthetic route involves the hydrogenation of cyclopentene. This process typically includes two steps: an initial addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for these reactions include temperatures ranging from 333.15 to 353.15 K for the addition-esterification and 323.15 to 343.15 K for the transesterification .

Industrial production methods for cyclic alcohols, including this compound, often involve the direct hydration of cyclopentene using zeolite catalysts or the indirect hydration in the presence of formic acid . These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

2,5-Dicyclopentyl cyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Oxidation: This reaction typically converts the alcohol group into a ketone or carboxylic acid, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the alcohol group into an alkane, often using reagents like lithium aluminum hydride.

Substitution: Substitution reactions involve replacing the hydroxyl group with other functional groups, such as halides, using reagents like thionyl chloride.

The major products formed from these reactions depend on the specific conditions and reagents used but generally include ketones, carboxylic acids, alkanes, and halides.

Scientific Research Applications

2,5-Dicyclopentyl cyclopentanol has several scientific research applications across various fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic alcohols.

Industry: It is used in the production of fragrances, fungicides, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,5-Dicyclopentyl cyclopentanol involves its interaction with specific molecular targets and pathways. As a cyclic alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence the compound’s biological activity and its effectiveness in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

2,5-Dicyclopentyl cyclopentanol can be compared with other cyclic alcohols such as cyclopentanol and cyclohexanol. While cyclopentanol and cyclohexanol are simpler molecules with fewer substituents, this compound is unique due to the presence of two cyclopentyl groups, which can influence its chemical properties and reactivity .

Cyclopentanol: A simpler cyclic alcohol used in the production of fragrances and fungicides.

Cyclohexanol: An intermediate in the production of adipic acid and ε-caprolactam, used in the manufacture of nylon.

Biological Activity

2,5-Dicyclopentyl cyclopentanol is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H26O and a molecular weight of 226.37 g/mol. The compound features two cyclopentyl groups attached to a cyclopentanol core, which contributes to its hydrophobic nature and potential interactions with biological membranes.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth .

- Anticancer Potential : There is emerging evidence that this compound may have anticancer effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings indicate that the compound may be effective against these bacteria at relatively low concentrations .

Anticancer Activity

In a separate study focusing on its anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated:

- A significant reduction in cell viability at concentrations above 50 µg/mL.

- Induction of apoptosis was confirmed through flow cytometry analysis.

The data suggest that this compound could be further explored as a candidate for anticancer drug development .

Research Findings

Several studies have been conducted to elucidate the pharmacological profile of this compound. Key findings include:

- Bioavailability : The compound shows good oral bioavailability, which is critical for therapeutic applications.

- Toxicity Profile : Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses.

- Structure-Activity Relationship (SAR) : Variations in the cyclopentyl substituents significantly affect the biological activity, highlighting the importance of structural modifications for enhancing efficacy .

Properties

CAS No. |

77189-02-7 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

2,5-dicyclopentylcyclopentan-1-ol |

InChI |

InChI=1S/C15H26O/c16-15-13(11-5-1-2-6-11)9-10-14(15)12-7-3-4-8-12/h11-16H,1-10H2 |

InChI Key |

MJPCOTFVFDYATP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2CCC(C2O)C3CCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.